molecular formula C16H29NO4 B13270801 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13270801
M. Wt: 299.41 g/mol
InChI Key: XCBNDIDHVSKJKV-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclic structure and functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19)

InChI Key

XCBNDIDHVSKJKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically follows a convergent approach involving:

  • Introduction of the cyclohexane ring with appropriate substitution (methyl and isopropyl groups).
  • Installation of the carboxylic acid functionality at position 1.
  • Protection of the amino group as the tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
  • Control of stereochemistry to ensure correct spatial arrangement of substituents.

The Boc protection is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, which selectively protects the amino group without affecting other functionalities.

Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Notes/References
1 Cyclohexane ring functionalization Alkylation or Friedel-Crafts alkylation adapted for saturated rings; use of suitable alkyl halides or isopropyl sources Introduction of methyl (at C5) and isopropyl (at C2) substituents Requires regio- and stereoselective control
2 Carboxylation Oxidation or carboxylation reactions to introduce -COOH at C1 Formation of carboxylic acid group on cyclohexane ring Often involves controlled oxidation or lithiation/carboxylation steps
3 Amino group introduction Amination reactions or use of amino precursors Introduction of amino group at C1 Amino group is subsequently protected
4 Boc protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) Protection of amino group as Boc derivative Protects amine from undesired reactions; standard method
5 Purification and isolation Chromatographic techniques (TLC, HPLC) and crystallization Obtain pure target compound Reaction monitoring critical for yield and purity

Detailed Reaction Conditions and Variations

  • Boc Protection: The amino group is protected by reacting the amino-substituted cyclohexane intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a mild base such as sodium bicarbonate or triethylamine. This reaction is typically performed at room temperature in polar aprotic solvents like tetrahydrofuran or dimethylformamide. The Boc group stabilizes the amine and allows for further synthetic transformations without interference.

  • Alkylation of Cyclohexane Ring: The methyl and isopropyl groups are introduced via selective alkylation reactions. For the isopropyl group at position 2, Friedel-Crafts type alkylation is adapted to the saturated cyclohexane ring or via organometallic intermediates. Careful control of temperature and stoichiometry is required to avoid polyalkylation or rearrangements.

  • Carboxylation: The carboxylic acid group at position 1 can be introduced by oxidation of a corresponding alcohol or via lithiation followed by carbonation with CO2. These steps require dry, inert conditions and often low temperatures to maintain regioselectivity and stereochemical integrity.

Representative Preparation Protocol (Literature-Inspired)

  • Starting Material: A suitably substituted cyclohexanone or cyclohexanol derivative bearing methyl and isopropyl groups.

  • Amination: Conversion of the ketone/alcohol to an amino alcohol or amino acid precursor by reductive amination or substitution.

  • Boc Protection: Dissolve the amino precursor in THF, add sodium bicarbonate, and slowly add di-tert-butyl dicarbonate at 0°C to room temperature. Stir until reaction completion (~2-4 hours).

  • Oxidation/Carboxylation: If necessary, oxidize the alcohol to carboxylic acid using mild oxidants (e.g., TEMPO, KMnO4 under controlled conditions) or perform lithiation and carbonation.

  • Purification: Use silica gel chromatography or preparative HPLC to isolate the pure Boc-protected amino acid.

Analytical Data and Characterization

Parameter Value / Description Method/Source
Molecular Formula C16H29NO4 VulcanChem catalog
Molecular Weight 299.41 g/mol VulcanChem catalog
IUPAC Name 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid VulcanChem catalog
SMILES CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C VulcanChem catalog
Purity Monitoring Thin-layer chromatography (TLC), HPLC Standard synthetic practice
Reaction Temperature Range 0°C to room temperature for Boc protection; -10°C to 60°C for other steps Patent and literature data

Notes on Process Optimization and Scale-Up

  • The Boc protection step is highly reliable and scalable, but requires precise pH control to avoid side reactions.

  • Alkylation steps must be optimized for regioselectivity and stereoselectivity, often requiring chiral catalysts or auxiliaries if enantiomeric purity is critical.

  • Solvent choice impacts reaction rates and product purity; polar aprotic solvents are preferred for Boc protection and amination steps.

  • Reaction monitoring via chromatographic methods ensures high yield and purity, critical for applications in peptide synthesis or pharmaceutical intermediates.

Summary Table: Preparation Methods Overview

Preparation Step Common Reagents/Conditions Purpose Key Considerations
Cyclohexane substitution Alkyl halides, Friedel-Crafts catalysts, organometallic reagents Introduce methyl and isopropyl groups Regio- and stereoselectivity
Amino group introduction Reductive amination, substitution reactions Install amino functionality Protect amino group after step
Boc protection Di-tert-butyl dicarbonate, base (NaHCO3, Et3N), THF or DMF Protect amine as Boc derivative Mild conditions, avoid side reactions
Carboxylation Oxidation agents or lithiation + CO2 Form carboxylic acid at C1 Control temperature and pH
Purification Chromatography (TLC, HPLC), crystallization Obtain pure compound Monitor reaction progress

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatility. It is employed in:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In the study of biochemical pathways and as a precursor for biologically active compounds.

    Medicine: For the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The pathways involved include silylation, methanolysis, and decarboxylation .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and cyclohexane derivatives. For example:

    1-(Boc-amino)cyclopropanecarboxylic acid: Used in the synthesis of therapeutic agents.

    2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Another Boc-protected compound with similar applications.

    tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and organic chemistry.

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid stands out due to its specific structure and the presence of the isopropyl group, which can influence its reactivity and applications.

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound's molecular formula is C12H21N2O4C_{12}H_{21}N_{2}O_{4}, with a molar mass of approximately 241.31 g/mol. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, which influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of Boc-protected amino acids typically involves the reaction of an amine with a Boc anhydride or carbonate. For this specific compound, it can be synthesized using standard peptide coupling techniques involving N,NN,N-diisopropylethylamine and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Antioxidant Activity

Research has shown that compounds containing the Boc group can exhibit various biological activities, including antioxidant properties. The antioxidant activity of related compounds was evaluated using the DPPH method, where several derivatives showed significant inhibition rates compared to standard antioxidants .

Antimicrobial Activity

Recent studies have indicated that Boc-protected amino acids can demonstrate antimicrobial properties. For instance, derivatives with specific structural modifications have been reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents in the structure has been associated with enhanced antimicrobial effects .

Cancer Cell Studies

In vitro studies on cancer cells have revealed that certain Boc-amino acid derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds designed to target specific mitotic kinesins have shown promise in disrupting cancer cell division by inducing multipolar spindle formation . This mechanism highlights the potential of such compounds in cancer therapy.

Case Studies

Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various Boc-amino acid derivatives using both DPPH and ABTS assays. The results indicated that certain derivatives exhibited up to 16.75% DPPH inhibition, demonstrating their potential as antioxidant agents .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of Boc-protected amino acids against common pathogens. The findings suggested that modifications to the Boc group significantly influenced the antimicrobial efficacy, with some compounds achieving MIC values below 10 µg/mL against resistant bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntioxidant Activity (DPPH Inhibition %)Antimicrobial Efficacy (MIC µg/mL)
Boc-AlaBoc-Ala16.75 ± 1.18%<10
Boc-ValBoc-Val12.50 ± 0.85%<15
Boc-LeuBoc-Leu10.00 ± 0.95%<20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving Boc-protection of the amine group, followed by cyclization and functionalization. Key steps include:

  • Amine Protection : React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under nitrogen, using 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Cyclohexane Ring Formation : Employ a Diels-Alder reaction or acid-catalyzed cyclization, optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or toluene) to control stereoselectivity .
  • Carboxylic Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide bond formation in later derivatization steps .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete Boc deprotection; repurification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR confirms Boc-group presence (tert-butyl peaks at ~1.4 ppm in ¹H NMR) and cyclohexane ring conformation .
  • IR Spectroscopy : Detect carbonyl stretches (Boc carbamate: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₉NO₄: 318.2123) .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent Boc-group hydrolysis .
  • Decomposition Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the Boc group. Monitor for carboxylic acid dimerization via FTIR .
  • Incompatibilities : Reactive with strong oxidizing agents (e.g., peroxides) or metal catalysts; use glass or PTFE-lined equipment .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved, particularly for the cyclohexane ring?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during cyclization .
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to invert configurations at specific intermediates .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis. Compare experimental data with computational models (e.g., DFT-optimized structures) .

Q. What strategies address contradictory spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodological Answer :

  • Variable Temperature (VT-NMR) : Resolve conformational flexibility by analyzing spectra at –40°C to 60°C. For example, chair-flip dynamics in the cyclohexane ring may obscure coupling constants .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace specific carbons/protons and clarify ambiguous peaks .
  • Computational Validation : Use software like Gaussian or ADF to simulate NMR shifts and match experimental data .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Protection-Deprotection Strategy : The Boc group stabilizes the amine during synthesis but is cleaved under mild acidic conditions (e.g., TFA in DCM) for subsequent coupling to target molecules (e.g., peptide drugs) .
  • Bioavailability Impact : Boc enhances lipophilicity (logP ~2.5), improving membrane permeability in cell-based assays. Compare with unprotected analogs to quantify metabolic stability .

Q. What are the methodological pitfalls in assessing biological activity (e.g., enzyme inhibition assays)?

  • Methodological Answer :

  • Solvent Interference : Use DMSO concentrations <1% to avoid denaturing proteins. Pre-dissolve the compound in assay buffer with 0.01% Tween-20 to prevent aggregation .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Data Normalization : Correct for background fluorescence if using fluorogenic substrates (e.g., adjust for intrinsic compound fluorescence at excitation/emission wavelengths) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental logP values?

  • Methodological Answer :

  • Experimental Validation : Measure logP via shake-flask method (octanol/water partition) instead of relying solely on software (e.g., ChemAxon).
  • Parameter Adjustment : Refine computational models by incorporating solvent-accessible surface area (SASA) or hydrogen-bonding descriptors .
  • Batch Variability : Test multiple synthesis batches to rule out impurities affecting hydrophobicity .

Comparative Studies

Q. How does substituting the Boc group with other protecting groups (e.g., Fmoc) alter reactivity?

  • Methodological Answer :

  • Acid Sensitivity : Boc requires TFA for cleavage, whereas Fmoc uses piperidine. Test both in parallel to optimize orthogonal protection strategies .
  • Steric Effects : Fmoc’s fluorenyl group may hinder access to bulky active sites in enzyme inhibitors; compare IC₅₀ values in kinetic assays .

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